Monoammonium pyrophosphate is an inorganic compound with the chemical formula . It is a member of the phosphate family and is often utilized in various applications, including as a food additive, fertilizer, and in industrial processes. The compound is recognized for its role as an acidity regulator, leavening agent, and flour treatment agent in food products. Its classification includes being a food additive under the International Numbering System with the number 342(i) .
Monoammonium pyrophosphate is synthesized from ammonium phosphate and phosphoric acid. It is classified under various regulatory frameworks, including the European Union's Regulation (EC) No. 1272/2008, which outlines its safety and environmental impact. The compound does not meet the criteria for classification as hazardous under this regulation .
The synthesis of monoammonium pyrophosphate typically involves a two-step process:
The reaction can be represented as follows:
This process requires careful control of temperature and concentration to ensure high yield and purity of the product .
Monoammonium pyrophosphate can participate in various chemical reactions:
These reactions are significant in both laboratory settings and industrial applications .
The mechanism of action of monoammonium pyrophosphate primarily revolves around its role as a leavening agent in baking. When heated or mixed with acidic components, it releases carbon dioxide gas, which helps dough rise. The reaction can be summarized as follows:
This process enhances the texture and volume of baked goods .
Monoammonium pyrophosphate has several scientific applications:
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